molecular formula C16H14N2O2 B1314185 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole CAS No. 68285-93-8

1,2-Dimethyl-5-nitro-3-phenyl-1H-indole

Cat. No.: B1314185
CAS No.: 68285-93-8
M. Wt: 266.29 g/mol
InChI Key: ZHHKNNPLQDPHOI-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of two methyl groups at positions 1 and 2, a nitro group at position 5, and a phenyl group at position 3 on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes phenylhydrazine and a suitable ketone or aldehyde as starting materials. The reaction typically proceeds under acidic conditions, such as with acetic acid and hydrochloric acid, and requires refluxing to form the indole ring .

Another approach involves the nitration of a pre-formed indole derivative. For example, starting with 1,2-dimethyl-3-phenylindole, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Reduction: 1,2-Dimethyl-5-amino-3-phenyl-1H-indole.

    Oxidation: 1,2-Dimethyl-5-nitroso-3-phenyl-1H-indole.

    Substitution: Various halogenated or alkylated derivatives of the indole ring.

Scientific Research Applications

1,2-Dimethyl-5-nitro-3-phenyl-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the indole ring allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1,2-dimethyl-5-nitro-3-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-16(12-6-4-3-5-7-12)14-10-13(18(19)20)8-9-15(14)17(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHKNNPLQDPHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517340
Record name 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68285-93-8
Record name 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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